molecular formula C26H23N3O3S2 B3004638 N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide CAS No. 313528-74-4

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B3004638
CAS No.: 313528-74-4
M. Wt: 489.61
InChI Key: LUWGIZCOBQIIJP-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C26H23N3O3S2 and its molecular weight is 489.61. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Several studies have highlighted the potential of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide derivatives in combating bacterial and fungal infections. Notably, Palkar et al. (2017) discovered that certain analogs displayed significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones: novel class of promising antibacterial agents. Similarly, Bikobo et al. (2017) synthesized derivatives exhibiting potent antibacterial effects, especially against Gram-positive strains Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.

Anticancer Potential

Research by Ravinaik et al. (2021) demonstrated that some synthesized N-(4,5-diphenyl-1,3-thiazol-2-yl) benzamide derivatives showed promising anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. Tiwari et al. (2017) also synthesized compounds with a thiadiazole scaffold and benzamide groups, which exhibited significant anticancer activity in vitro Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives.

Supramolecular Chemistry Applications

A study by Yadav and Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives for their gelation behavior, investigating the influence of methyl functionality and non-covalent interactions in the formation of gels N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators: Role of methyl functionality and S⋯O interaction.

Textile Industry Utilization

In the textile industry, compounds based on this compound have been used in dyeing processes. Khalifa et al. (2015) synthesized arylazothiazole disperse dyes containing selenium, demonstrating their effectiveness in dyeing polyester fibers and possessing antimicrobial and antitumor activities Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes Containing Selenium for Dyeing Polyester Fibers.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2/c30-25(21-13-15-22(16-14-21)34(31,32)29-17-7-8-18-29)28-26-27-23(19-9-3-1-4-10-19)24(33-26)20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWGIZCOBQIIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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